molecular formula C31H33ClN2O5 B15198664 (1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one

(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one

Cat. No.: B15198664
M. Wt: 549.1 g/mol
InChI Key: HSQGPMQTEPQWGD-CQEFNERMSA-N
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Description

The compound (1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one is a complex organic molecule with a unique structure. It features multiple rings and functional groups, making it a subject of interest in various fields of scientific research. This compound’s intricate architecture allows it to participate in diverse chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core hexacyclic structure, followed by the introduction of the chloroethyl, dimethoxy, and phenylacetyl groups. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, often used to modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding complex organic reactions and developing new synthetic methodologies.

Biology

Biologically, this compound may interact with various enzymes and receptors, making it a potential candidate for drug development. Its ability to modulate biological pathways could be harnessed for therapeutic purposes.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its interactions with molecular targets could lead to the development of new treatments for diseases.

Industry

Industrially, this compound could be used in the synthesis of advanced materials or as a catalyst in chemical processes. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a simpler structure but similar functional groups.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, sharing some structural features with the compound .

Uniqueness

What sets (1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one apart is its complex hexacyclic structure and the presence of multiple functional groups. This complexity allows it to participate in a wider range of reactions and exhibit more diverse biological activities compared to simpler compounds like allylamine and 2,2’-bipyridyl .

Properties

Molecular Formula

C31H33ClN2O5

Molecular Weight

549.1 g/mol

IUPAC Name

(1R,2S,3R,13S,20S,22R)-3-(2-chloroethyl)-6,7-dimethoxy-19-(2-phenylacetyl)-14-oxa-10,19-diazahexacyclo[11.9.0.02,10.03,20.04,9.017,22]docosa-4,6,8,16-tetraen-11-one

InChI

InChI=1S/C31H33ClN2O5/c1-37-23-14-21-22(15-24(23)38-2)34-28(36)16-25-29-20-13-26(31(21,9-10-32)30(29)34)33(17-19(20)8-11-39-25)27(35)12-18-6-4-3-5-7-18/h3-8,14-15,20,25-26,29-30H,9-13,16-17H2,1-2H3/t20-,25-,26-,29-,30-,31+/m0/s1

InChI Key

HSQGPMQTEPQWGD-CQEFNERMSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@]3([C@@H]4C[C@@H]5[C@@H]6[C@@H]3N2C(=O)C[C@@H]6OCC=C5CN4C(=O)CC7=CC=CC=C7)CCCl)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3(C4CC5C6C3N2C(=O)CC6OCC=C5CN4C(=O)CC7=CC=CC=C7)CCCl)OC

Origin of Product

United States

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